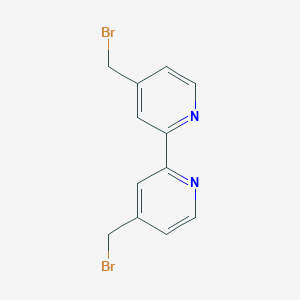

4,4'-Bis(bromomethyl)-2,2'-bipyridine

描述

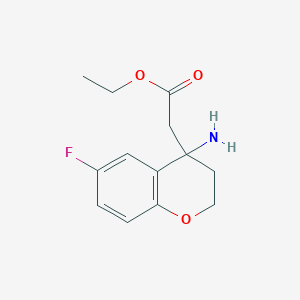

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is an organic compound with the molecular formula C14H12Br2 . It is a white to light yellow to light orange powder . It is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “4,4’-Bis(bromomethyl)-2,2’-bipyridine” is represented by the linear formula BrCH2C6H4C6H4CH2Br . It has a molecular weight of 340.05 . The compound contains two phenyl rings connected by a carbon chain with bromomethyl groups at both ends .Physical And Chemical Properties Analysis

“4,4’-Bis(bromomethyl)-2,2’-bipyridine” is a solid substance . It has a melting point range of 169.0 to 173.0 °C . The compound is soluble in common organic solvents .科学研究应用

Synthesis of Chiral Bipyridine Derivatives

4,4'-Bis(bromomethyl)-2,2'-bipyridine is utilized in the synthesis of C2 symmetric chiral bipyridine derivatives. For instance, its reaction with (4R,5R)-1-propanoyl-4,5-diphenylimidazolidinone forms a chiral bipyridine derivative. Further, its reaction with an amino alcohol from L-tyrosine affords a diaminodiol. These derivatives have applications as catalysts in the asymmetric reduction of acetophenone, demonstrating high enantiomeric excesses (Ward et al., 2002).

Synthesis of Hydroxymethyl Bipyridines

Efficient synthesis methods have been developed for creating 4,4′-bis(hydroxymethyl)-2,2′-bipyridine and 4-hydroxymethyl-2,2′-bipyridine from 4,4′-dimethyl-2,2′-bipyridine and 4-methyl-2,2′-bipyridine respectively. These methods involve intermediates like (trimethylsilyl)methyl-, bromomethyl-, and acetoxymethyl- intermediates (Smith, Corbin, & Fraser, 2000).

Development of Bi-functional Chelate

4,4'-Dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine is prepared from 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N-dioxide. This product is an important intermediate for synthesizing bi-functional chelates, which are applicable in solid-phase time-resolved fluoroimmunoassay (李云辉 et al., 2010).

Synthesis of Dimethyl Bipyridine Dicarboxylate

A practical bromination approach is used for synthesizing Dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate. This method involves dibromination and debromination, avoiding impurities and purification difficulties (Ou, Liu, & Wang, 2019).

Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Ruthenium Complexes

4,4'-Bis(bromomethyl)-2,2'-bipyridine is instrumental in synthesizing phosphonic acid derivatized bipyridine ligands and their ruthenium complexes. These complexes are vital in dye-sensitized photoelectrosynthesis cells for solar fuel generation (Norris et al., 2013).

Catalysis and Dye-Sensitized Solar Cells

The chemical serves as a crucial component in synthesizing catalysts and dye-sensitized solar cells. It plays a role in preparing various ligands and their heteroleptic ruthenium(II) complexes, which show significant efficiency in solar cells (Klein et al., 2004).

Polymerization Activities

It is used in synthesizing 4,4'-disilyl-substituted-2,2'-bipyridine ligands for forming hydrocarbon soluble complexes of copper(I) bromide. These complexes display significant activities in atom transfer radical polymerization (ATRP) (Levy, Olmstead, & Patten, 2000).

安全和危害

The compound is classified as dangerous with hazard statements H302, H314, and H410, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

属性

IUPAC Name |

4-(bromomethyl)-2-[4-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMRHOMYGPXALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134457-15-1 | |

| Record name | 2,2′-Bipyridine, 4,4′-bis(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134457-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(bromomethyl)-2,2'-bipyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)